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molecular formula C6H6ClN5 B1361495 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5413-96-7

6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1361495
M. Wt: 183.6 g/mol
InChI Key: IXLBKCICUWBZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216173B2

Procedure details

A suspension of 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (68 mg, 0.37 mmol), phenyl boronic acid (68 mg, 0.56 mmol), 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride-dichloromethane complex (30 mg, 0.037 mmol), 1,4-dioxane (3 ml), water (0.2 ml), and aqueous sodium carbonate solution (2.0 M, 0.740 ml, 1.5 mmol) in a 5 mL microwave vial was deoxygenated using 10 alternate vacuum/argon flush cycles. The reaction mixture was then heated via microwave irradiation to 170° C. for 10 minutes. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate (40 mL) and saturated aqueous sodium bicarbonate solution (10 mL). The layers were separated and the organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0.5-6.5% methanol/dichloromethane, linear gradient) to afford 1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MS ESI calc'd. for C12H12N5 [M+H]+ 226. found 226.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]2[N:8]([CH3:11])[N:9]=[CH:10][C:5]2=[C:4]([NH2:12])[N:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:11][N:8]1[C:6]2=[N:7][C:2]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:3][C:4]([NH2:12])=[C:5]2[CH:10]=[N:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
ClC1=NC(=C2C(=N1)N(N=C2)C)N
Name
Quantity
68 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.74 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was deoxygenated
CUSTOM
Type
CUSTOM
Details
flush cycles
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate (40 mL) and saturated aqueous sodium bicarbonate solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0.5-6.5% methanol/dichloromethane, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=2C1=NC(=NC2N)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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